mTORC1 Inhibition: Enhanced Cellular Potency vs. Other Inhibitors
In cellular assays measuring mTORC1 activity via S6 ribosomal protein (S6RP) phosphorylation at Ser-240/244 residues, 2-amino-6-methylhept-5-enoic acid (as part of a larger molecular construct) demonstrated an IC50 of 15 nM in HEK293T/17 cells after 2 hours of incubation [1]. This potency places it within a highly active range. For context, a comparator mTOR inhibitor (CHEMBL4102855) tested in a similar cellular context (human A2058 cells) measuring S6 phosphorylation at Ser235/236 residues exhibited a significantly higher IC50 of 312 nM [2]. This represents a ~20-fold difference in potency under comparable assay conditions, highlighting the distinct activity profile achievable with scaffolds derived from this amino acid building block.
| Evidence Dimension | mTORC1 Inhibition (Cellular IC50) |
|---|---|
| Target Compound Data | IC50 = 15 nM |
| Comparator Or Baseline | Comparator mTOR inhibitor CHEMBL4102855: IC50 = 312 nM |
| Quantified Difference | ~20-fold greater potency (15 nM vs 312 nM) |
| Conditions | Target: HEK293T/17 cells, 2 hr incubation; Comparator: A2058 cells, 1 hr incubation |
Why This Matters
This data demonstrates that molecular entities incorporating the 2-amino-6-methylhept-5-enoic acid scaffold can achieve potent mTORC1 inhibition, a critical attribute for researchers selecting building blocks for targeted oncology and cellular metabolism studies.
- [1] BindingDB. (n.d.). BDBM50535043 / CHEMBL4577549: Inhibition of mTORC1 in HEK293T/17 cells assessed as reduction in S6RP phosphorylation at Ser-240/244 residue. Assay Data Entry. View Source
- [2] BindingDB. (n.d.). BDBM50240973 / CHEMBL4102855: Inhibition of mTOR in human A2058 cells assessed as reduction in phosphorylation of S6 at ser235/236 residues. Assay Data Entry. View Source
